Cas no 2174007-57-7 (rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride)

rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride 化学的及び物理的性質
名前と識別子
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- rac-[(2r,3as,6as)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride
- [(2R,3As,6aS)-2-amino-2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-yl]methanol;hydrochloride
- Z3070765741
- rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride
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- インチ: 1S/C9H17NO.ClH/c10-8-4-7-2-1-3-9(7,5-8)6-11;/h7-8,11H,1-6,10H2;1H/t7-,8+,9+;/m0./s1
- InChIKey: SDOSQJGCKXMURT-FZRXOQNUSA-N
- ほほえんだ: Cl.OC[C@]12CCC[C@H]1C[C@H](C2)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- トポロジー分子極性表面積: 46.2
rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM439529-250mg |
rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride |
2174007-57-7 | 95%+ | 250mg |
$722 | 2023-03-25 | |
Enamine | EN300-1696045-10.0g |
rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride |
2174007-57-7 | 95% | 10g |
$4483.0 | 2023-06-04 | |
Enamine | EN300-1696045-1g |
rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride |
2174007-57-7 | 95% | 1g |
$1043.0 | 2023-09-20 | |
A2B Chem LLC | AZ89740-2.5g |
rac-[(2r,3as,6as)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride |
2174007-57-7 | 95% | 2.5g |
$2186.00 | 2024-04-20 | |
Aaron | AR01JJ3S-50mg |
rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride |
2174007-57-7 | 95% | 50mg |
$360.00 | 2025-02-11 | |
1PlusChem | 1P01JIVG-5g |
rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride |
2174007-57-7 | 95% | 5g |
$3799.00 | 2023-12-19 | |
Aaron | AR01JJ3S-250mg |
rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride |
2174007-57-7 | 95% | 250mg |
$735.00 | 2025-02-11 | |
Aaron | AR01JJ3S-10g |
rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride |
2174007-57-7 | 95% | 10g |
$6190.00 | 2023-12-14 | |
1PlusChem | 1P01JIVG-50mg |
rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride |
2174007-57-7 | 95% | 50mg |
$352.00 | 2023-12-19 | |
1PlusChem | 1P01JIVG-1g |
rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride |
2174007-57-7 | 95% | 1g |
$1351.00 | 2023-12-19 |
rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochlorideに関する追加情報
Recent Advances in the Study of rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride (CAS: 2174007-57-7)
The compound rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride (CAS: 2174007-57-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its unique pentalene scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. Recent studies have focused on its synthesis, stereochemical properties, and biological activities, shedding light on its mechanism of action and therapeutic relevance.
One of the key breakthroughs in the study of this compound is its role as a precursor or intermediate in the synthesis of more complex bioactive molecules. Researchers have optimized synthetic routes to achieve high enantiomeric purity, which is critical for its pharmacological efficacy. The hydrochloride salt form, as indicated in the product name, enhances its solubility and stability, making it more suitable for pharmaceutical formulations. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to confirm its structural integrity and stereochemical configuration.
In terms of biological activity, rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride has demonstrated inhibitory effects on specific enzymes involved in inflammatory pathways. Preclinical studies have highlighted its potential as a lead compound for the treatment of autoimmune diseases and chronic inflammatory conditions. Additionally, its interaction with G-protein-coupled receptors (GPCRs) has been explored, suggesting possible applications in neurological disorders. These findings are supported by in vitro and in vivo data, although further clinical validation is required to confirm its therapeutic efficacy and safety profile.
The compound's unique structural features, such as the fused bicyclic system and the presence of both amino and hydroxyl functional groups, contribute to its versatility in drug design. Recent computational studies have utilized molecular docking and dynamics simulations to predict its binding affinity with target proteins, providing insights for structure-activity relationship (SAR) optimization. These computational approaches, combined with experimental data, have accelerated the development of derivatives with improved pharmacokinetic properties.
Despite these advancements, challenges remain in the large-scale production and formulation of rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride. Issues such as scalability, cost-effectiveness, and regulatory compliance need to be addressed to facilitate its transition from the laboratory to clinical applications. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the compound's therapeutic potential.
In conclusion, rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride (CAS: 2174007-57-7) represents a promising candidate in the field of medicinal chemistry. Its multifaceted biological activities and structural novelty make it a valuable subject for ongoing research. Future studies should focus on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its clinical applicability. As the scientific community continues to explore its potential, this compound may pave the way for the development of innovative therapeutics in the coming years.
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